molecular formula C7H9BrClN B1290658 4-Bromo-3-methylaniline hydrochloride CAS No. 202925-03-9

4-Bromo-3-methylaniline hydrochloride

Cat. No. B1290658
CAS RN: 202925-03-9
M. Wt: 222.51 g/mol
InChI Key: QNZVHQKKIGXCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylaniline hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a methyl group attached to an aniline structure. This compound is utilized in the preparation of pharmaceuticals, dyes, and other specialized chemicals due to its unique reactivity and structural properties.

Synthesis Analysis

The synthesis of derivatives of 4-bromoaniline, such as 6-bromo-4-methylquinolin-2(1H)-one, involves a condensation reaction between β-keto esters and 4-bromoaniline, followed by a cyclization process known as the Knorr reaction . Another study reports the synthesis of a Schiff base compound through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green mechanochemical method . Additionally, the synthesis of 2,6-dialkyl-4-bromoaniline is achieved by reacting 2,6-dimethylaniline with liquid bromine, with careful control over reaction conditions to optimize yield .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-methylaniline derivatives has been elucidated using various spectroscopic techniques. For instance, the Schiff base compound mentioned earlier was characterized by XRD, IR, MS, and NMR spectroscopy, revealing a monoclinic crystal structure . Similarly, the structure of N-(3-hydroxybenzalidene)4-bromoaniline was determined by X-ray diffraction analysis .

Chemical Reactions Analysis

4-Bromo-3-methylaniline and its derivatives participate in a variety of chemical reactions. The bromoaniline moiety can undergo further functionalization, as seen in the synthesis of substituted bromobenzene derivatives . The reactivity of the bromine atom allows for the introduction of different substituents, expanding the chemical versatility of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-methylaniline derivatives are influenced by the presence of substituents on the aromatic ring. For example, the Schiff base compound exhibits considerable urease inhibitory activity, which could be beneficial in medical and agricultural applications . The continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a related compound, in a modular microreaction system demonstrates the potential for efficient production with high selectivity and minimal byproducts . The study of the supramolecular structures of 4-bromoanilinium salts reveals the importance of hydrogen bonding over halogen bonding in the interionic organization, which affects the compound's solid-state properties .

Scientific Research Applications

Multikilogram-Scale Synthesis of Derivatives

In a study by Ennis et al. (1999), 4-Bromo-3-methylaniline hydrochloride was used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, employing a Pd/C-mediated Suzuki coupling approach. This process, optimized to achieve 74-76% overall yield, exemplifies its use in large-scale organic synthesis (Ennis et al., 1999).

Synthesis of Non-Linear Optical Property Compounds

Rizwan et al. (2021) demonstrated the use of this compound in the synthesis of analogs with potential non-linear optical properties. Through Suzuki cross-coupling reactions, various analogs were synthesized, and their structural characteristics and reactivity were explored using density functional theory (DFT) (Rizwan et al., 2021).

Synthesis of 4-Bromo-2-chlorotoluene

Xue Xu (2006) utilized this compound in the synthesis of 4-Bromo-2-chlorotoluene, a chemical intermediate. The process involved reduction and diazotization steps, providing insights into efficient synthetic routes for such compounds (Xue Xu, 2006).

Continuous Synthesis in Modular Microreaction Systems

A study by Xie et al. (2020) highlights the use of this compound in the continuous, homogeneous, and rapid synthesis of 4-Bromo-3-methylanisole. This method, utilizing a modular microreaction system, showcases its application in the efficient synthesis of important dyes for thermal papers (Xie et al., 2020).

Synthesis of Schiff Bases for Potentiometric Studies

Upadhyay et al. (2020) conducted research on the synthesis of Schiff bases derived from this compound. These Schiff bases were characterized and evaluated for their antimicrobial activity and potentiometric studies with various metal ions. This application signifies its role in creating sensitive analytical reagents (Upadhyay et al., 2020).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

4-Bromo-3-methylaniline hydrochloride is a chemical compound that is primarily used as an intermediate in organic synthesis . The primary targets of this compound are the enzymes and proteins involved in the synthesis of other organic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . In these reactions, the bromine atom in the compound is replaced by another group, resulting in the formation of a new compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The this compound plays a crucial role in the oxidative addition step, where it reacts with a palladium catalyst to form a new complex . This complex then undergoes transmetalation and reductive elimination to form the final product .

Pharmacokinetics

Like all chemicals, these properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the action of this compound is the formation of a new organic compound through the Suzuki-Miyaura cross-coupling reaction . This reaction is highly valuable in organic chemistry for the synthesis of biaryls, which are used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these, along with the reaction temperature and solvent, can significantly impact the efficiency and selectivity of the reaction . Furthermore, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s bromine and methyl substitutions influence its reactivity and binding affinity with biomolecules, making it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect the expression levels of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, while the methyl group can engage in hydrophobic interactions . These interactions can lead to conformational changes in the target biomolecules, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant physiological changes, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s influence on metabolic pathways underscores its potential as a tool for studying metabolic regulation and enzyme kinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and functional activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, the compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Its subcellular localization is crucial for understanding its precise mechanisms of action and effects on cellular physiology.

properties

IUPAC Name

4-bromo-3-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVHQKKIGXCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639955
Record name 4-Bromo-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202925-03-9
Record name 4-Bromo-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylaniline hydrochloride
Reactant of Route 2
4-Bromo-3-methylaniline hydrochloride
Reactant of Route 3
4-Bromo-3-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-methylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-methylaniline hydrochloride
Reactant of Route 6
4-Bromo-3-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.